DChemsPC

Catalog No.
S599012
CAS No.
76343-22-1
M.F
C40H80NO8P
M. Wt
734.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DChemsPC

CAS Number

76343-22-1

Product Name

DChemsPC

IUPAC Name

[(2R)-2-octadecanoyloxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C40H80NO8P

Molecular Weight

734.0 g/mol

InChI

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-19-20-21-23-25-27-29-31-33-40(43)49-38(37-48-50(44,45)47-35-34-41(3,4)5)36-46-39(42)32-30-28-26-24-22-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1

InChI Key

TYAQXZHDAGZOEO-KXQOOQHDSA-N

Synonyms

1-myristoyl-2-stearoylphosphatidylcholine, 1M-2S-PC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

The exact mass of the compound 1-Myristoyl-2-stearoyl-sn-glycero-3-phosphocholine is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]. However, this does not mean our product can be used or applied in the same or a similar way.

Di(1-adamantyl)-n-butylphosphine, also known as cataCXium® A (CAS: 321921-71-5), is a monodentate trialkylphosphine ligand distinguished by its exceptional steric bulk and strong electron-donating character. These properties are conferred by the two rigid, cage-like adamantyl groups and the n-butyl chain attached to the phosphorus atom. It is a member of the Beller phosphines, a class of ligands developed to create highly active, thermally stable palladium catalysts. This ligand is primarily procured for its proven ability to facilitate challenging palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, particularly with unreactive and sterically demanding substrates like aryl chlorides. It is typically supplied as a white to off-white crystalline solid that is noted as being air-sensitive, often necessitating handling under an inert atmosphere.

Research Fit

Workflow
Liposomal stability research in serum-containing media
Selection
Non-exchangeable sterol-modified lipid architecture
Use Context
Model membrane studies requiring prolonged bilayer integrity

Substituting Di(1-adamantyl)-n-butylphosphine with other bulky phosphines, such as tri(tert-butyl)phosphine (P(t-Bu)₃) or common biaryl phosphines (e.g., SPhos, XPhos), is a high-risk procurement decision that often leads to significant performance degradation, particularly in process efficiency and the activation of challenging substrates. While all are 'bulky, electron-rich' ligands, the unique, rigid three-dimensional structure of the adamantyl groups provides a distinct steric and electronic environment around the palladium center. This specific architecture is critical for achieving the highest turnover numbers (TONs) and reaction rates with economically preferred but chemically unreactive aryl chlorides. Substitution can result in dramatically longer reaction times, higher required catalyst loadings, or complete reaction failure, directly impacting project timelines and cost-effectiveness. The assumption of interchangeability based on broad classification ignores the fine-tuned reactivity that makes this specific ligand the superior choice for certain industrial and laboratory applications.

Substitution Risk

  • ! Free cholesterol may exchange between bilayers and serum lipoproteins, potentially causing premature leakage in long-circulating applications.
  • ! Non-covalent cholesterol can redistribute over time, altering membrane order and compromising formulation consistency.
  • ! SMLs like DChemsPC covalently retain sterol, but direct functional substitution requires validation under specific serum and temperature conditions.

Superior Efficiency in Suzuki Coupling of Unreactive Aryl Chlorides: Reduced Process Time

In the Suzuki coupling of phenyl chloride with 4-tolylboronic acid, a precatalyst system utilizing a di(1-adamantyl)phosphinous acid ligand (POPd-Ad) achieved 99% conversion in just 0.5 hours. A comparable system using a di-tert-butylphosphinous acid ligand (POPd1-tBu) required 12 hours to reach a similar high yield under its previously optimized conditions. This demonstrates a significant acceleration in reaction time afforded by the adamantyl-based phosphine system.

Evidence DimensionReaction Time to High Conversion
Target Compound Data0.5 hours for 99% conversion (using POPd-Ad precatalyst)
Comparator Or Baseline12 hours for high conversion (using POPd1-tBu precatalyst)
Quantified Difference24x faster reaction time
ConditionsSuzuki coupling of phenyl chloride and 4-tolylboronic acid, 2 mol% precatalyst, KOtBu base, 1,4-dioxane solvent, 95°C.

For procurement, a 24-fold reduction in reaction time translates directly to increased throughput, lower energy costs, and more efficient use of reactor capacity.

Sterol exchange reduction
Class-level inference
>100-fold reduction vs free cholesterol
Supports serum-stable liposome design
In vitro inter-bilayer transfer assay context

Exceptional Turnover Numbers (TON) for Economical Coupling of Deactivated Aryl Chlorides

In the Suzuki coupling of the deactivated and electron-rich 4-chloroanisole with phenylboronic acid, a catalyst system using Di(1-adamantyl)-n-butylphosphine achieved a 98% yield. More significantly, for the coupling of activated 4-chlorobenzophenone, this ligand enabled a turnover number (TON) of 98,000, and for non-activated chlorobenzene, a TON of 20,000 was achieved, highlighting its extreme efficiency and suitability for minimizing catalyst consumption in large-scale synthesis. In contrast, less bulky or electron-rich ligands typically struggle to activate such substrates, leading to low or no yield.

Evidence DimensionCatalytic Yield and Turnover Number (TON)
Target Compound Data98% yield for 4-chloroanisole; TON up to 98,000 for activated aryl chlorides
Comparator Or BaselineLess sterically demanding phosphines which are generally ineffective for such substrates.
Quantified DifferenceEnables high-yield coupling of substrates that are otherwise unreactive with more common ligands.
ConditionsSuzuki Coupling: Pd(OAc)₂, K₃PO₄ base, Dioxane, 100°C, 21h for 4-chloroanisole. Conditions for TON calculation varied by substrate.

Achieving exceptionally high TONs allows for significantly lower catalyst loadings, reducing the cost of expensive palladium and simplifying product purification, which are critical factors in industrial procurement.

Phase transition abolition
Class-level inference
Equivalent to ~30 mol% free cholesterol effect
Supports membrane fluidity modulation research
DSC of diacylphospholipid mixtures; chain-length context

Handling and Processability Advantage: Availability as an Air-Stable Phosphonium Salt

While Di(1-adamantyl)-n-butylphosphine itself is an air-sensitive solid, it can be procured and handled as its corresponding phosphonium salt, such as the hydriodide (CAS 714951-87-8). These salts are significantly more stable to air and moisture, simplifying weighing, storage, and reaction setup without the need for glovebox access. The active free phosphine ligand is then generated in situ by deprotonation with a base. This offers a practical advantage over other highly electron-rich but pyrophoric or rapidly oxidizing trialkylphosphines, like tri(tert-butyl)phosphine, which require more stringent handling procedures.

Evidence DimensionHandling Stability
Target Compound DataAvailable as a more air-stable phosphonium salt precursor.
Comparator Or BaselineHighly air-sensitive/pyrophoric free phosphines (e.g., P(t-Bu)₃).
Quantified DifferenceQualitative improvement in handling safety and ease of use.
ConditionsStandard laboratory and manufacturing environments.

Procuring the phosphonium salt form reduces operational complexity, enhances safety, and improves reproducibility by minimizing ligand degradation before or during the reaction.

In vivo model response
Class-level inference
Comparable to Doxil™ in C26 colon carcinoma model
Model-response endpoint context; not clinical equivalence
Murine model; doxorubicin-loaded SML liposomes

Economical Large-Scale Suzuki Couplings Using Aryl Chloride Feedstocks

This ligand is the right choice when scaling up Suzuki-Miyaura reactions where the starting material is an economically advantageous but unreactive aryl chloride. Its ability to achieve extremely high turnover numbers (TONs) directly enables the use of parts-per-million (ppm) levels of palladium catalyst, which is often a decisive cost factor in manufacturing campaigns.

Time-Critical Synthesis Requiring Rapid Coupling of Challenging Substrates

When process time is a critical parameter, the demonstrated ability of catalyst systems based on this ligand to achieve complete conversion in significantly shorter times compared to other bulky phosphines makes it a priority choice. This is particularly relevant in multi-step syntheses where cumulative reactor time is a major bottleneck.

Workflows Requiring Simplified Handling of Air-Sensitive Reagents

For laboratories or manufacturing sites where access to gloveboxes is limited or where simplified operational procedures are preferred, procuring the air-stable phosphonium salt of Di(1-adamantyl)-n-butylphosphine is the optimal strategy. This allows for easier handling and storage while still accessing the high reactivity of the free phosphine generated in situ.

Application Selection Guide

Application
Selection Property
Validation Focus
Long-circulating liposome research
Sterol-exchange resistance
Serum stability and payload retention assays
Stable lipid bilayer models
Phase transition modulation
Bilayer homogeneity and temporal stability under perfusion
Hybrid lipid membrane engineering
SML blend compatibility
Release kinetics and permeability profiling

Physical Description

Solid

XLogP3

13.5

Hydrogen Bond Acceptor Count

8

Exact Mass

733.56215551 Da

Monoisotopic Mass

733.56215551 Da

Heavy Atom Count

50

UNII

4WU8H3TG2X

Wikipedia

1-myristoyl-2-stearoyl-sn-glycero-3-phosphocholine

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]

Explore Compound Types